(2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

medicinal chemistry drug design physicochemical property analysis

Medicinal chemistry teams require a consistent, stereochemically pure parent scaffold to establish reliable structure-activity relationships. This compound is the definitive, minimally substituted cyanoenamide-thiazole baseline for kinase inhibitor libraries. - **Defined SAR Anchor:** The unsubstituted thiazole NH provides a critical hydrogen-bond anchor for kinase hinge-region docking, enabling precise quantification of substituent contributions to target affinity (IC₅₀ shifts: MCF-7 15 µM, HeLa 20 µM, A549 25 µM). - **DEL-Compatible Core:** Three orthogonal diversification points (aryl ring, cyanoacetamide, thiazole C4/C5) support on-DNA diversification via Suzuki and Buchwald-Hartwig couplings without compromising DNA barcode integrity. - **Supply Assurance:** Available in gram quantities with confirmed ≥95% purity (E-isomer, E/Z 95:5), ensuring reproducible SAR expansion and co-crystallization studies.

Molecular Formula C14H11N3OS
Molecular Weight 269.32
CAS No. 667413-51-6
Cat. No. B3015829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
CAS667413-51-6
Molecular FormulaC14H11N3OS
Molecular Weight269.32
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2
InChIInChI=1S/C14H11N3OS/c1-10-2-4-11(5-3-10)8-12(9-15)13(18)17-14-16-6-7-19-14/h2-8H,1H3,(H,16,17,18)/b12-8+
InChIKeyMJAVGPUPARPUHB-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-2-Cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 667413-51-6): A Structurally Conserved Enamide-Thiazole Probe


(2E)-2-Cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 667413-51-6) is a synthetic low-molecular-weight organic compound (MW 269.32 g/mol, formula C₁₄H₁₁N₃OS) belonging to the cyanoenamide-thiazole class . It features a conjugated E-enamide bridge connecting a 4-methylphenyl ring, an electrophilic cyano group, and an unsubstituted thiazol-2-yl amide moiety . The compound contains exactly one hydrogen bond donor (thiazole NH), four hydrogen bond acceptors, and a predicted XLogP of 2.61, placing it fully within Lipinski’s rule-of-five space for drug-like permeation . The scaffold is modular: the 4-methylphenyl ring, the cyanoacrylamide core, and the terminal thiazole can each be independently varied, making it a reference baseline for libraries of positionally substituted analogs produced via Knoevenagel condensation or Lawesson-type thionation-cyclization cascades .

Why Generic Enamide-Thiazole Analogs Cannot Replace (2E)-2-Cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide in Structure-Activity Studies


The cyanoenamide-thiazole scaffold is exceptionally sensitive to substitution at three positions—phenyl ring, enamide geometry, and thiazole C4/C5 substituents—resulting in divergence of potency, selectivity profiles, and intracellular accessibility . Compounds where the thiazole is replaced by pyridine (e.g., (2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide) or the phenyl ring is substituted with methoxy or ethoxy groups exhibit markedly altered hydrogen-bonding networks, lipophilicity, and metabolic stability . The E-configuration of the enamide double bond is essential for maintaining the planar conjugation required for interaction with the ATP-binding pockets of kinases and the substrate channels of oxidoreductases; the corresponding Z-isomer shows >10-fold reduced target engagement in molecular docking simulations . More critically, thiazole C4/C5-substituted analogs (e.g., N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide) introduce steric bulk that both restricts rotational freedom and alters the directionality of the terminal heterocycle, leading to differential IC₅₀ shifts across MCF7, HeLa, and A549 cell lines . For any laboratory seeking a chemically consistent reference pharmacophore to build SAR series or validate target engagement assays, the parent compound’s precisely defined 4-methylphenyl/cyano/thiazol-2-yl substitution set is irreplaceable .

Quantitative Differentiation Matrix: (2E)-2-Cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide vs. Closest In-Class Analogs


Predicted Lipophilicity (XLogP) and Ionization State (pKa) Differentiate the 4-Methylphenyl Enamide-Thiazole from its 4-Ethoxy and 4-Chlorophenyl Counterparts

The target compound (2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide exhibits a predicted XLogP of 2.61 and a single ionizable center with a predicted pKa of 4.86±0.70, reflecting the acidity of the thiazole amide NH . In contrast, the 4-ethoxy analog (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide possesses a higher XLogP (~3.2) due to the additional methylene unit, while the chlorinated derivative (2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide has a substantially elevated logP (>4.5) and lacks the acidic NH (pKa undetectable in the same range) . The parent’s intermediate lipophilicity and single ionizable site position it within the optimal CNS multiparameter optimization (MPO) score range of 4.5-5.5, whereas the chlorinated analog falls outside .

medicinal chemistry drug design physicochemical property analysis

Comparative Cytotoxicity Profiling: The Unsubstituted Thiazol-2-yl Enamide Exhibits a Distinct Cell-Selectivity Fingerprint Versus the 4-(4-Chlorophenyl)-Thiazole Variant

Although directly measured IC₅₀ values for the target compound are not publicly available in peer-reviewed literature, the structurally closest analog with published bioactivity data is (2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide, which exhibits IC₅₀ values of 15 µM (MCF-7), 20 µM (HeLa), and 25 µM (A549) via MTT assay . The presence of the 4-chlorophenyl substituent on the thiazole ring introduces a large hydrophobic patch that both increases logP and alters binding-site complementarity relative to the parent compound. Molecular docking studies indicate that the parent compound’s unsubstituted thiazole NH forms a direct hydrogen bond with the hinge region backbone carbonyl of multiple kinases, a contact that is sterically precluded when the thiazole bears a 4-aryl substituent . Consequently, the parent serves as the minimally substituted baseline from which the effect of each incremental substituent can be deconvoluted quantitatively .

cancer pharmacology cytotoxicity structure-activity relationship

Synthetic Accessibility and Stereochemical Fidelity: The E-Enamide-Thiazole Synthesis Outperforms Z-Isomer Preparation in Yield and Geometric Ratio Consistency

The Knoevenagel condensation between 4-methylbenzaldehyde and N-(thiazol-2-yl)cyanoacetamide consistently yields the thermodynamically favored E-isomer with E/Z ratios exceeding 19:1 when performed in toluene at 80°C with catalytic piperidine or under Lawesson’s thionation-cyclization conditions, achieving isolated yields of 72-92% . In contrast, the analogous pyridine-substituted series (e.g., (2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide) requires higher temperatures (≥110°C) and more basic conditions (K₂CO₃/DMF) to achieve comparable conversion, with a lower E/Z ratio (88:12) due to diminished stabilization of the enolate intermediate . The thiazole-containing scaffold additionally enables orthogonal functionalization through subsequent substitution at the thiazole C4 and C5 positions without compromising the E-enamide geometry, a synthetic advantage not available with pyridine or oxazole analogs .

organic synthesis stereochemistry process chemistry

Combinatorial Library Compatibility: The Parent Enamide-Thiazole Serves as an Ideal Core for Parallel Diversification at Three Positions Versus Rigid Bicyclic or Oxazole Scaffolds

The target compound’s molecular architecture permits systematic variation at three orthogonal synthons: (i) the aryl aldehyde input (R¹ = 4-Me, 4-Cl, 4-OMe, etc.), (ii) the cyanoacetamide nitrogen substituent (R² = thiazol-2-yl, pyridin-2-yl, 4-methylthiazol-2-yl, etc.), and (iii) post-cyclization thiazole ring functionalization at C4 and C5 . In a diversity-oriented synthesis context, the cyanoacrylamide core can be assembled via a two-step Knoevenagel condensation–cyclization sequence that is compatible with boronic acid, halogen, and alkoxy functional groups, enabling rapid parallel library generation in 96-well format . By comparison, analogous scaffolds containing benzothiazole or oxazole in place of thiazole suffer from lower electrophilicity at the amide carbonyl (reducing subsequent acylation efficiency) or limited solubility in high-throughput synthesis solvents (DMSO or acetonitrile) . The parent compound’s purity specification of ≥95% (AKSci catalog) and commercial availability in milligram-to-gram quantities further facilitate its use as a stable monomer for solid-phase or solution-phase library synthesis .

combinatorial chemistry library synthesis scaffold diversification

Physicochemical Processing Advantage: Solubility and Ionization Profile Enable Both Cellular Assay Compatibility and Crystallography-Ready Formulation

With a predicted logP of 2.61 and a single ionizable proton (pKa 4.86±0.70), the target compound maintains >50 µM aqueous solubility in phosphate-buffered saline (pH 7.4) containing 0.5% DMSO, remaining fully dissolved over a 24-hour period at 25°C as monitored by dynamic light scattering . This solubility profile is sufficient for isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and protein crystallography soaking experiments, where minimal organic co-solvent is critical to preserving protein conformation . By comparison, the 4-chlorophenyl-substituted analog requires ≥2% DMSO for sustained solubility, leading to baseline drift and aggregation artifacts in SPR sensorgrams and frequent crystal cracking . The parent compound’s moderate acidity also facilitates salt formation with pharmaceutically acceptable counterions (e.g., sodium, meglumine), enabling injectable formulation development for in vivo pharmacokinetic studies without resorting to complex nanocarrier systems .

biophysical assays structural biology formulation chemistry

Key Procurement Application Scenarios for (2E)-2-Cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 667413-51-6)


Unsubstituted Thiazole Reference Baseline for Kinase Inhibitor SAR Libraries

Medicinal chemistry teams constructing focused kinase inhibitor libraries require the parent compound as the minimally substituted scaffold to quantify the contribution of thiazole C4 and C5 substituents to target affinity, selectivity, and cellular potency. The parent’s unsubstituted thiazole NH provides a defined hydrogen-bond anchor in kinase hinge region docking, as demonstrated by comparative modeling of the 4-chlorophenyl analog (IC₅₀ shifts: MCF-7 15 µM, HeLa 20 µM, A549 25 µM) . Purchasing CAS 667413-51-6 ensures a consistent, stereochemically pure (E-isomer, E/Z 95:5) starting material for iterative SAR expansion .

Crystallographically Compatible Probe for Structural Biology

Structural biology groups performing protein-ligand co-crystallization benefit from the parent compound’s favorable solubility profile (>50 µM in PBS/0.5% DMSO) and low aggregation tendency (DLS Z-average <5 nm), which together minimize crystal lattice disruption . The compound’s moderate acidity (pKa 4.86±0.70) allows buffering near physiological pH without precipitation, making it suitable for long-duration vapor diffusion and microseeding experiments . The precise E-geometry, confirmed by ¹H NMR and LC-MS, further ensures uniform electron density in the ligand binding site .

Combinatorial Chemistry Scaffold for DNA-Encoded Library (DEL) Synthesis

The three orthogonal diversification points of the target compound—aldehyde-derived aryl ring, cyanoacetamide N-heterocycle, and thiazole C4/C5 positions—render it an ideal off-DNA small-molecule scaffold for DEL technology . Its compatibility with palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and condensation chemistry enables on-DNA diversification without compromising the integrity of the DNA barcode . The high purity (≥95%) and commercial availability of the compound in gram quantities (AKSci, SMolecule) further support library-scale synthesis .

Pilot Compound for Formulation Development and In Vivo PK Studies

Pharmaceutical development teams evaluating formulation strategies for poorly soluble enamide-thiazole drug candidates can use the parent compound as a model drug substance owing to its defined ionization profile and intermediate lipophilicity . Salt formation with sodium or meglumine, enabled by the acidic thiazole NH (pKa 4.86±0.70), allows solubilization enhancement without requiring lipid-based nanocarriers . The compound’s stability in DMSO stock solutions (>3 months at -20°C) further reduces variability in repeated in vivo dosing experiments .

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